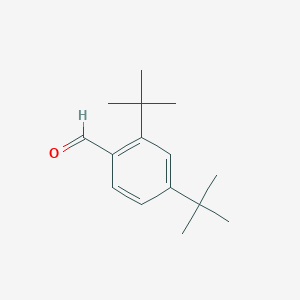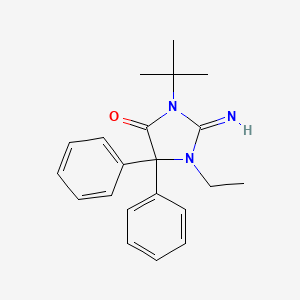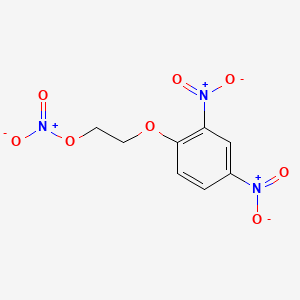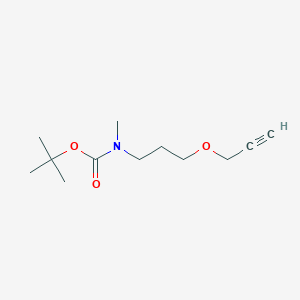![molecular formula C8H6FN3O2 B13936391 5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13936391.png)
5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family
Métodos De Preparación
The synthesis of 5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one typically involves the directed lithiation of 2-substituted 5-aminopyridine derivatives. The process includes the following steps :
Directed Lithiation: Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines are treated with BuLi–TMEDA in diethyl ether at –10 °C to form 4-lithio derivatives.
Quenching: The 4-lithio derivatives are quenched with CO₂ to yield the corresponding C-4 carboxylic acids.
Hydrolysis: The protecting groups are hydrolyzed using either TFA or aqueous KOH to produce 2-substituted 5-aminopyridine-4-carboxylic acids.
Cyclization: The carboxylic acids are then reacted with formamide or formamidine acetate to form the desired pyrido[3,4-d]pyrimidin-4(3H)-one derivatives.
Análisis De Reacciones Químicas
5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, using reagents like sodium methoxide or potassium fluoride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways .
Comparación Con Compuestos Similares
Similar compounds to 5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one include:
6-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a thieno ring fused to the pyrimidine core and are studied for their antimycobacterial activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6FN3O2 |
|---|---|
Peso molecular |
195.15 g/mol |
Nombre IUPAC |
5-fluoro-6-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H6FN3O2/c1-14-8-6(9)5-4(2-10-8)11-3-12-7(5)13/h2-3H,1H3,(H,11,12,13) |
Clave InChI |
SSHJRIBHFDAOLG-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C2C(=C1F)C(=O)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)





![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)



![2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B13936387.png)

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone](/img/structure/B13936409.png)
